molecular formula C15H17N3O2 B15059124 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one

4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B15059124
M. Wt: 271.31 g/mol
InChI Key: VUNWAAUCSUBGIG-UHFFFAOYSA-N
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Description

4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . This core structure is found in compounds investigated for managing cardiovascular diseases and as targeted anticancer agents, making it a valuable building block for drug discovery and pharmacological research . Derivatives of pyridazinone are extensively studied as potent vasodilators for the treatment of cardiovascular conditions such as hypertension . These compounds often act through complex mechanisms, which may include phosphodiesterase (PDE) inhibition . Recent studies on novel pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity on isolated aortic tissue, with some compounds showing significantly lower EC50 values (in the sub-micromolar range) and a mechanism linked to the upregulation of eNOS mRNA expression and increased nitric oxide production . Furthermore, the morpholino group, present in this specific compound, is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with biological targets. Beyond cardiovascular research, the pyridazinone scaffold is also explored in oncology. The association between hypertension and cancer incidence, a field known as reverse cardio-oncology, has driven the search for molecules with dual activity or the repurposing of existing drugs . Pyridazinone derivatives have been investigated as targeted anticancer agents, acting through the inhibition of key enzymes such as tyrosine kinases . This compound is presented for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

3-(4-methylphenyl)-5-morpholin-4-yl-1H-pyridazin-6-one

InChI

InChI=1S/C15H17N3O2/c1-11-2-4-12(5-3-11)13-10-14(15(19)17-16-13)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)

InChI Key

VUNWAAUCSUBGIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with Morpholine: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated pyridazine intermediate.

    Introduction of the p-Tolyl Group: The p-tolyl group is added through a coupling reaction, such as a Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions at Position 5

The 5-chloro position undergoes nucleophilic displacement with amines, enabling diversification. For example:

  • Reaction with piperidine derivatives introduces alkylamino groups, enhancing solubility and bioactivity .

  • Hydrazine derivatives form hydrazones, which cyclize to pyrazolo-pyridazinones under Vilsmeier–Haack conditions (DMF/POCl₃) .

Example Reaction Pathway:

text
4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one + Morpholine → 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one + R-NH₂ → 5-Amino-4-morpholino-6-(p-tolyl)pyridazin-3(2H)-one (R = alkyl, aryl)

Pharmacological Modifications

Functionalization at the 2- and 6-positions tailors bioactivity:

  • Vasodilation Activity : Introducing 3-(piperidin-1-yl)propoxy groups at position 6 enhances vasorelaxant effects (EC₅₀ = 0.029–1.907 μM) .

  • SIRT2 Inhibition : Amide derivatives at position 2 exhibit 48% inhibition of SIRT2, relevant for neurodegenerative disease therapy .

Selected EC₅₀ Values for Vasodilators :

CompoundSubstituent (Position 6)EC₅₀ (μM)
2e 4-Fluorophenyl0.116
2h 4-Methoxyphenyl0.072
2j 4-Nitrophenyl0.029

Mechanistic Insights

  • Microwave Acceleration : Polar intermediates in DMF/POCl₃ absorb microwave energy, facilitating rapid cyclization and eliminating CO₂/H₂O .

  • Solvent Effects : Protic solvents (e.g., ethanol) stabilize tautomeric forms, reducing activation energy for substitutions .

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear at δ 7.32–8.34 ppm (p-tolyl), with morpholino protons at δ 2.37–3.52 ppm .

  • IR : C=O stretches at 1681–1651 cm⁻¹ confirm pyridazinone ring integrity .

Scientific Research Applications

4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine and p-tolyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences biological activity and physicochemical properties:

  • Morpholino vs. Methoxyphenoxy: In -chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one (IC50 = 2.2 μM for NPBWR1 antagonism) demonstrates that electron-rich aromatic ethers at position 4 enhance receptor binding .
  • Morpholino vs. Piperazine Derivatives: The compound 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one () features a basic piperazine moiety, which could enhance water solubility and cationic interactions at physiological pH . Morpholino, being non-basic, might reduce off-target interactions compared to piperazine derivatives.
  • Morpholino vs. Trifluoromethylphenyl: 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () incorporates a strongly electron-withdrawing CF3 group, which may stabilize the aromatic system and enhance metabolic stability . Morpholino’s electron-donating nature could instead favor interactions with polar enzyme pockets.
Table 1: Substituent Effects at Position 4
Compound (Position 4) Key Properties/Biological Activity Reference
4-Methoxyphenoxy NPBWR1 antagonist (IC50 = 2.2 μM)
4-Piperazine derivative Enhanced solubility, basicity
4-Trifluoromethylphenyl Electron-withdrawing, metabolic stability
4-Morpholino Polar, non-basic, potential selectivity N/A

Substituent Variations at Position 6

The p-tolyl group at position 6 is a common feature in pyridazinones, but other aryl groups modulate activity:

  • p-Tolyl vs. o-Tolyloxy :
    In -propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (COX-2 IC50 = 0.11 mM) highlights how steric and electronic effects of substituents influence enzyme inhibition . The p-tolyl group’s linear structure may improve binding to planar receptor sites compared to bulkier substituents.

  • p-Tolyl vs. Thiophene :
    6-(Thiophen-2-yl)pyridazin-3(2H)-one () replaces p-tolyl with a sulfur-containing heterocycle, which could alter π-π stacking interactions or redox properties .

Core Modifications

  • Dihydropyridazinone vs. This modification might affect binding to rigid enzyme active sites compared to the fully aromatic target compound.

Data Tables

Table 2: Structural and Activity Comparison of Pyridazinone Derivatives
Compound Name Position 4 Position 6 Key Activity/Property Reference
5-Chloro-4-(4-methoxyphenoxy)-2-(p-tolyl) 4-Methoxyphenoxy p-Tolyl NPBWR1 IC50 = 2.2 μM
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl) Piperazine derivative p-Tolyl Enhanced solubility
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl] 3-CF3-phenyl p-Tolyl Crystallographic stability
2-Propyl-6-(o-tolyloxy) None o-Tolyloxy COX-2 IC50 = 0.11 mM
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one Morpholino p-Tolyl Hypothesized improved selectivity N/A

Biological Activity

The compound 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects, including anticancer and antimicrobial properties.

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 285.35 g/mol
  • Structure : The compound features a pyridazinone core with a morpholino group and a p-tolyl substituent, which may influence its biological activity.

Anticancer Properties

Research has indicated that This compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of pyridazinones can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated potent activity against leukemia (HL-60), breast cancer (BT-549), and non-small-cell lung cancer (NCI-H522) with GI50 values below 2 µM .

Case Studies

  • Study on Antitumor Effects :
    • A series of pyridazinone derivatives were synthesized and evaluated for their efficacy against different cancer cell lines.
    • Notably, compounds demonstrated selective inhibition of cancer cell proliferation through modulation of the PI3K signaling pathway .
  • Cytotoxicity Assessment :
    • Cytotoxic effects were measured using the MTT assay on various human cancer cell lines.
    • Results indicated that certain derivatives exhibited lower cytotoxicity towards healthy cells while maintaining high efficacy against cancer cells .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens is still emerging .

The proposed mechanisms by which This compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation, such as monoamine oxidase (MAO) .
  • Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Variations in substituents at specific positions on the pyridazine ring significantly affect their potency and selectivity:

CompoundSubstituentIC50 (µM)Activity
T6bromo0.013MAO-B Inhibitor
T3chloro0.039MAO-B Inhibitor
T2methoxy0.10MAO-B Inhibitor

These findings indicate that specific functional groups can enhance or diminish the biological activity of pyridazinones, guiding future drug design efforts.

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